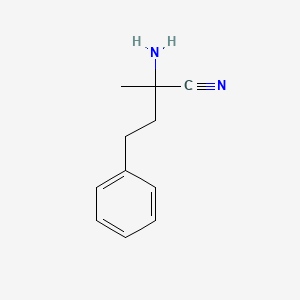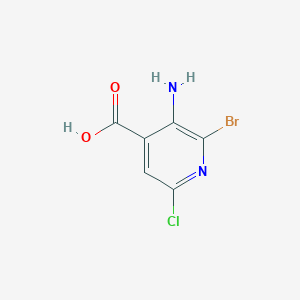
2-Amino-2-methyl-4-phenylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-methyl-4-phenylbutanenitrile” is a chemical compound with the molecular formula C11H14N2 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nitrile group (-CN) and an amine group (-NH2) attached to a carbon backbone. The molecular weight of the compound is 174.24226 .Physical And Chemical Properties Analysis
“this compound” is a chemical compound with a molecular weight of 174.24226 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Aplicaciones Científicas De Investigación
Oxidative Cyclization
A study by Aksenov et al. (2022) describes a method for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This process involves nucleophilic intramolecular cyclization and oxidation of the aniline moiety, enhancing yields and expanding reaction scope (Aksenov et al., 2022).
Synthesis of 3,4-Disubstituted 4-Aminobutanoic Acids
Vasil'eva et al. (2016) report the synthesis of 3,4-disubstituted aminobutyric acids, which are significant due to their pharmacological activity. This includes methods like acid hydrolysis of oxopyrrolidinecarboxylic acids for direct preparation of γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
Reagent for Electrophilic, Nucleophilic, and Radical Reactions
Chen et al. (1994) discuss 2-(N-Methylanilino)-2-phenylsulfanylacetonitrile as a reagent tested for various reactions, including electrophilic, nucleophilic, and radical reactions. This highlights its versatility in organic synthesis (Chen et al., 1994).
Quantum Computational, Spectroscopic and Docking Studies
Raajaraman et al. (2019) explore the influence of functional groups on 2-phenylbutanoic acid through quantum computational, spectroscopic, and ligand-protein docking studies. This research provides insights into the molecular interactions and potential drug discovery applications (Raajaraman et al., 2019).
Anticancer Drug Research
Basu Baul et al. (2009) describe the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which are investigated for their potential as anticancer drugs. This demonstrates the application in medicinal chemistry and drug development (Basu Baul et al., 2009).
Synthesis and Evaluation of Analgesic Activities
Sondhi et al. (2005) detail the synthesis and evaluation of analgesic and anti-inflammatory activities of various pyrimidine derivatives, underlining the compound's relevance in therapeutic applications (Sondhi et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-methyl-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYTAOQUAUQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)
![Ethyl 2-(2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2742114.png)




![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)



![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)